molecular formula C7H7NO3 B3055842 3-Hydroxy-5-methylpicolinic acid CAS No. 672957-95-8

3-Hydroxy-5-methylpicolinic acid

Cat. No. B3055842
CAS RN: 672957-95-8
M. Wt: 153.14
InChI Key: HBRBGVUFTBZDOM-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylpicolinic acid (3-HMPA) is an important organic compound that has been studied extensively due to its wide range of applications in the scientific and medical fields. 3-HMPA has been found to play a role in various biochemical and physiological processes, including energy production, detoxification, and the regulation of gene expression. In addition, 3-HMPA has been found to possess a variety of therapeutic applications, including the treatment of cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

Chemical Properties and Reactions

Research on 3-hydroxy-5-methylpicolinic acid and its derivatives has largely focused on understanding its chemical properties and reactions. For instance, a study highlighted the ammonolysis of 3-hydroxypicolinic acids, demonstrating the conversion of 3-hydroxy-6-methylpicolinic acid into 3-hydroxy-6-methylpicolinamide under specific conditions (Moore, Kirk, & Newmark, 1979). Another study explored the structures of β-hydroxy derivatives of monopyridine-carboxylic acids, including 3-hydroxy derivatives, through UV spectroscopy (Grachev et al., 1977).

Synthesis and Characterization

The synthesis and characterization of compounds derived from 3-hydroxy-5-methylpicolinic acid have been a key area of research. For example, a study outlined the synthesis of 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, a key related substance of Rabeprazole sodium (He et al., 2020). Additionally, the synthesis, structural, and spectroscopic characterization of cobalt complexes with 3-methylpicolinic acid provided insights into the potential applications of these compounds in various fields (Kukovec et al., 2009).

Biological and Medical Research

3-Hydroxy-5-methylpicolinic acid has also found applications in biological and medical research. For instance, its role in the biosynthesis of bacterial secondary metabolites was elucidated through the successful in vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid (Yun et al., 2019). Another study conducted a comparative investigation on the proton-related phenomena and chelation behavior of hydroxypicolinic compounds, which could have implications in understanding the biological activities of these compounds (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

Materials Science

In the field of materials science, the novel synthesis of lanthanide luminescent materials based on complexes of 3-hydroxypicolinic acid was reported. This study provided valuable insights into the development of new luminescent materials (Soares-Santos et al., 2003).

properties

IUPAC Name

3-hydroxy-5-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(9)6(7(10)11)8-3-4/h2-3,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRBGVUFTBZDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665064
Record name 3-Hydroxy-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-methylpicolinic acid

CAS RN

672957-95-8
Record name 3-Hydroxy-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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